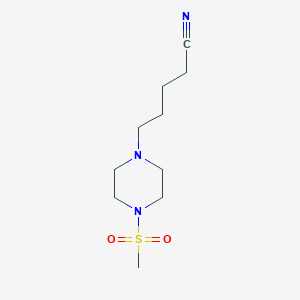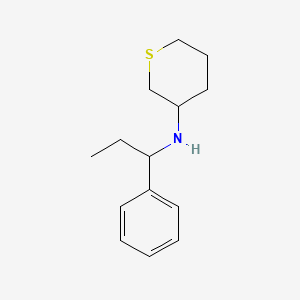
5-(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)quinoline is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a member of the triazole family and has a quinoline ring system attached to it.
Scientific Research Applications
5-(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)quinoline has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, making it a potential candidate for the development of new anticancer drugs.
In addition to its antitumor activity, 5-(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)quinoline has also been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Mechanism of Action
The mechanism of action of 5-(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)quinoline is not fully understood. However, it has been suggested that the compound may exert its antitumor activity by inhibiting the activity of certain enzymes involved in cell proliferation and survival. In addition, the compound may also induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 5-(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)quinoline can cause a number of biochemical and physiological effects. For example, the compound has been shown to induce DNA damage and inhibit the activity of certain enzymes involved in DNA repair. In addition, the compound has been shown to inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)quinoline in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound is its toxicity. The compound has been shown to exhibit cytotoxicity towards normal cells as well as cancer cells, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving 5-(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)quinoline. One area of research could focus on the development of new anticancer drugs based on this compound. Another area of research could focus on the development of new antibiotics based on this compound. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in other fields such as agriculture and environmental science.
Conclusion
In conclusion, 5-(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)quinoline is a promising compound that has potential applications in various fields. Its potent antitumor, antibacterial, and antifungal activity make it a valuable tool for scientific research. However, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields.
Synthesis Methods
The synthesis of 5-(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)quinoline involves the reaction of 5-chloroquinoline-8-thiol with 5-amino-1H-1,2,4-triazole in the presence of a suitable catalyst. The reaction is carried out in a suitable solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction mixture is then cooled and the resulting solid is filtered and washed with a suitable solvent to obtain the final product.
properties
IUPAC Name |
5-(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4S/c1-4-11(10-5-2-8-16-12(10)6-1)14-17-15(19-18-14)13-7-3-9-20-13/h1-9H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEKQHBJYKLBOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)C3=NNC(=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-N-[(1-methylpiperidin-4-yl)methyl]-2-phenylpropanamide](/img/structure/B7568376.png)



![4-[[2-(Trifluoromethyl)phenyl]methylcarbamoylamino]butanoic acid](/img/structure/B7568408.png)
![N-[[4-(trifluoromethyl)phenyl]methyl]piperidin-3-amine](/img/structure/B7568416.png)

![N-[2-(methylamino)ethyl]quinoline-6-carboxamide](/img/structure/B7568449.png)



![3-[(5-Chlorothiophen-2-yl)sulfonylamino]-2-phenylpropanoic acid](/img/structure/B7568479.png)
![3-[(6-aminopyridin-3-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one](/img/structure/B7568482.png)
